2-Fluorophenylboronic acid
Overview
Description
2-Fluorophenylboronic acid is an organoboron compound with the chemical formula C6H6BFO2. It is a derivative of phenylboronic acid where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Scientific Research Applications
2-Fluorophenylboronic acid has a wide range of applications in scientific research:
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
Target of Action
2-Fluorophenylboronic acid is a chemical compound that is primarily used as a reactant in various chemical reactions . It is involved in the preparation of phenylboronic catechol esters and biologically active biphenyls . The primary targets of this compound are the molecules or structures it reacts with in these chemical reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is used in the preparation of phenylboronic catechol esters and biologically active biphenyls . It is also used in the Suzuki-Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Biochemical Pathways
This compound is involved in the Suzuki-Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It’s important to note that the compound is solid at room temperature and has a melting point of 101-110 °c .
Result of Action
The result of the action of this compound depends on the specific chemical reaction it is involved in. For instance, in the Suzuki-Miyaura coupling reaction, it contributes to the formation of a new carbon-carbon bond . In the preparation of phenylboronic catechol esters and biologically active biphenyls, it forms part of the final product .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst . The compound should be stored in a cool, dry, and well-ventilated place . It is also important to avoid contact with oxidizing agents .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with protective gloves and eyewear in a ventilated area .
Future Directions
The introduction of fluorine into an aromatic ring of phenylboronic acid enhances its Lewis acidity, but makes it prone to the hydrodeboronation reaction . The pKa values obtained by potentiometric and spectrophotometric methods are in good agreement . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Biochemical Analysis
Biochemical Properties
2-Fluorophenylboronic acid plays a significant role in biochemical reactions. It is used in Rhodium-catalyzed enantioselective addition reactions and Rhodium and Palladium-catalyzed substitution reactions . It interacts with enzymes and proteins during these reactions, although the specific enzymes and proteins it interacts with are not mentioned in the available resources.
Cellular Effects
It is known to influence cell function through its role in various biochemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in Rhodium-catalyzed enantioselective addition reactions and Rhodium and Palladium-catalyzed substitution reactions . These reactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in various metabolic pathways through its role in Rhodium-catalyzed enantioselective addition reactions and Rhodium and Palladium-catalyzed substitution reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Grignard reactions or direct borylation of fluorobenzene derivatives using transition metal catalysts. These methods are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: It can be oxidized to form phenols or quinones under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Various substituted phenylboronic acids.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine substituent, making it less reactive in certain coupling reactions.
4-Fluorophenylboronic Acid: Has the fluorine atom at the para position, which affects its electronic properties and reactivity.
2-Chlorophenylboronic Acid: Similar structure but with a chlorine atom, leading to different reactivity and applications.
Uniqueness: 2-Fluorophenylboronic acid is unique due to the ortho-fluorine substituent, which significantly influences its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds with high efficiency .
Properties
IUPAC Name |
(2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSLIRFWJPOENV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941836 | |
Record name | (2-Fluorophenyl)boronato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1993-03-9 | |
Record name | (2-Fluorophenyl)boronato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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